
Di-(1-pyrenylmethyl)ether
Vue d'ensemble
Description
Di-(1-pyrenylmethyl)ether (DPME) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the parent compound pyrene, an aromatic hydrocarbon. DPME is a versatile molecule that can be used to study the structure and properties of biological membranes, to investigate the mechanism of action of drugs, and to develop new materials for biotechnological applications.
Applications De Recherche Scientifique
Monitoring Silica Hydrogel Formation and Aging
Di-(1-pyrenylmethyl)ether (DiPyM) has been used as a fluorescent probe to monitor the formation and aging of silica hydrogel prepared from poly(glyceryl silicate) (PGS) sol . The fluorescence emission spectra of DiPyM are sensitive to their environment, which is utilized for monitoring the evolution of silica hydrogels . The process of crosslinking was assessed by DiPyM, supporting the polarity measurements that the hydrogel network is predominantly formed within the first 2 hours, stabilized within 24 hours, and there is a minor increase in the network density for about 10 days until reaching the constant level .
Determining Microviscosity of Surfactant or Polymeric Micelles
Di-(1-pyrenylmethyl)ether (DiPyM) is a well-known fluorescent probe employed to determine the microviscosity of surfactant or polymeric micelles . This study provides experimental evidence that DiPyM is being hydrolyzed in the presence of water upon UV irradiation . The size of the SDS micelles could be adjusted from an aggregation number (N-agg) of 70 to 172 by increasing the ionic strength of the aqueous solution from 0.0 to 0.5 M NaCl . The hydrolysis of DiPyM was much reduced in the larger SDS micelles .
Mécanisme D'action
Target of Action
Di-(1-pyrenylmethyl)ether, also known as Bis(1-pyrenylmethyl) Ether, is a fluorescent probe . Its primary targets are the environments within which it is placed, such as silica hydrogels and surfactant or polymeric micelles . These environments are often used in scientific research to study various phenomena.
Mode of Action
The compound interacts with its targets by exhibiting intramolecular excimer fluorescence . This fluorescence is sensitive to the environment of the probe, making it a useful tool for monitoring changes in the target .
Biochemical Pathways
The compound’s fluorescence properties allow it to be used in the study of various biochemical processes, such as the formation and aging of silica hydrogels .
Result of Action
The primary result of Di-(1-pyrenylmethyl)ether’s action is the generation of fluorescence that varies based on the environment. This allows researchers to monitor changes in the target, such as the formation and aging of silica hydrogels . In the case of micelles, it has been found that Di-(1-pyrenylmethyl)ether can be hydrolyzed in the presence of water upon UV irradiation .
Action Environment
The action, efficacy, and stability of Di-(1-pyrenylmethyl)ether are influenced by environmental factors. For instance, the size of the micelles in which the compound is dissolved can affect its hydrolysis . Similarly, the polarity of a silica hydrogel matrix during sol-gel transition can influence the compound’s fluorescence .
Propriétés
IUPAC Name |
1-(pyren-1-ylmethoxymethyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O/c1-3-21-7-9-25-11-13-27(29-17-15-23(5-1)31(21)33(25)29)19-35-20-28-14-12-26-10-8-22-4-2-6-24-16-18-30(28)34(26)32(22)24/h1-18H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWSQWLDGXGQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225810 | |
| Record name | Di-(1-pyrenylmethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-(1-pyrenylmethyl)ether | |
CAS RN |
74833-81-1 | |
| Record name | Di-(1-pyrenylmethyl)ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074833811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-(1-pyrenylmethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Bis(1-pyrenylmethyl) Ether (Di-(1-pyrenylmethyl)ether) and how does it function as a fluorescent probe?
A1: Bis(1-pyrenylmethyl) Ether, often abbreviated as DiPyMe, is a molecule composed of two pyrene units linked by an ether bridge. This structure allows DiPyMe to exhibit intramolecular excimer formation, a phenomenon where two excited pyrene molecules form a complex, resulting in a characteristic fluorescence emission. This property makes DiPyMe a sensitive probe for studying the microviscosity of hydrophobic environments. [, , , ]
Q2: How does DiPyMe interact with micelles and what information can be obtained from its fluorescence?
A2: DiPyMe, due to its hydrophobic nature, preferentially partitions into the hydrophobic core of micelles. [, ] The rate of excimer formation within the micelle is dependent on the microviscosity of this hydrophobic environment. Analyzing the fluorescence spectra and decay kinetics of DiPyMe provides valuable information about the microviscosity of the micelle core. [, , ]
Q3: What specific applications of DiPyMe are highlighted in the research papers?
A3: The research papers demonstrate the use of DiPyMe for investigating the micellization process and characterizing micelle properties of various amphiphilic molecules, including:
- Surfactants: DiPyMe was used to study the effect of salt concentration on the microviscosity of Sodium Dodecyl Sulfate (SDS) micelles. []
- Block Copolymers: Research explored the influence of urea on the micellization behavior, structure, and microenvironment of Pluronic P105 (a PEO-PPO-PEO block copolymer) micelles using DiPyMe. []
- Hydrophobically Modified Polymers: DiPyMe was employed to probe the hydrophobic domains formed by hydrophobically modified Poly(N-isopropylacrylamides) in aqueous solutions. [, ]
Q4: What other fluorescent techniques are used alongside DiPyMe to study micelles?
A4: The research papers describe the use of additional fluorescence techniques to complement the information obtained from DiPyMe:
- Pyrene Fluorescence: Monitoring the ratio of the first and third vibronic peaks (I1/I3) in the emission spectrum of pyrene provides insights into the polarity of the microenvironment. This technique was used to confirm the formation of hydrophobic microdomains within aggregates. [, ]
- Fluorescence Quenching: Investigating the quenching of fluorescence by quencher molecules present in the solution can reveal information about the accessibility and dynamics of the probe within the micelle. []
- Fluorescence Anisotropy: This technique measures the rotational diffusion of a fluorescent molecule, providing information about the size and shape of the micelle. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



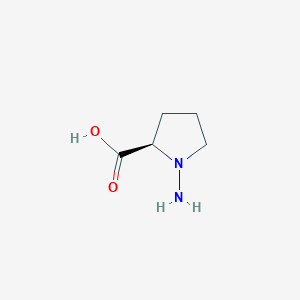
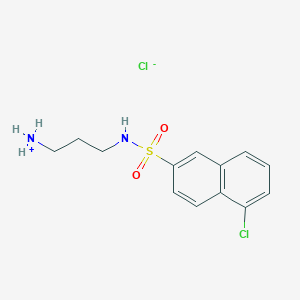

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)
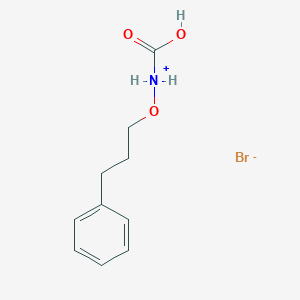

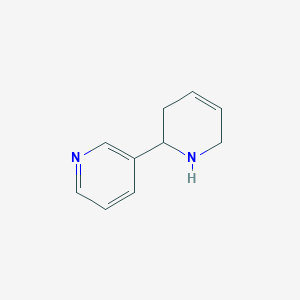
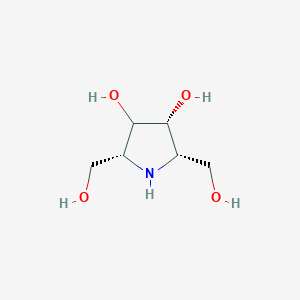
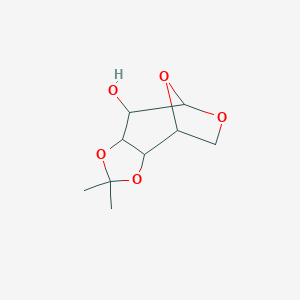


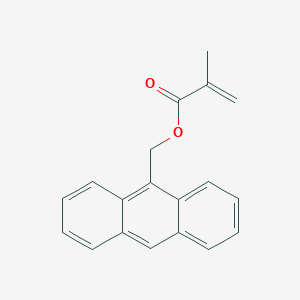
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)